2-Hydroxy-6-methoxyquinoline-3-carbaldehyde
Overview
Description
2-Hydroxy-6-methoxyquinoline-3-carbaldehyde is a heterocyclic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is characterized by the presence of a quinoline ring substituted with hydroxy, methoxy, and formyl groups. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde typically involves the reaction of 2-hydroxyquinoline with methoxy-substituted reagents under controlled conditions. One common method includes the use of methoxybenzaldehyde as a starting material, which undergoes cyclization and subsequent formylation to yield the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical applications .
Scientific Research Applications
2-Hydroxy-6-methoxyquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde involves its interaction with various molecular targets. The compound can intercalate with DNA, disrupting its structure and function, which is a key mechanism in its potential anticancer activity. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
- 8-Methoxyquinoline-2-carbaldehyde
- 6-Methoxyquinoline-4-carboxaldehyde
- 2-Chloro-7-methoxyquinoline-3-carboxaldehyde
- 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde
- 4-Hydroxy-6-methoxyquinoline
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
- 6-Methoxyquinoline-3-carboxylic acid
- 4-Hydroxy-8-methoxyquinoline
- 2-Chloro-6-methoxyquinoline-3-methanol
- 2-Chloro-6-methoxyquinoline-3-carbonitrile
Uniqueness: 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(14)12-10/h2-6H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYFVLXHUGFIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355477 | |
Record name | 2-hydroxy-6-methoxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123990-78-3 | |
Record name | 1,2-Dihydro-6-methoxy-2-oxo-3-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123990-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-hydroxy-6-methoxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-6-methoxy-3-quinolinecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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